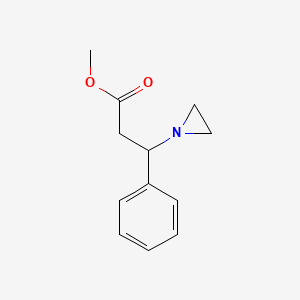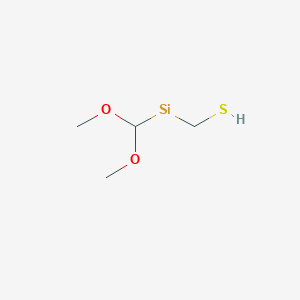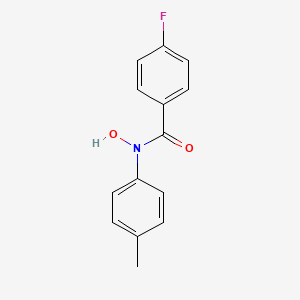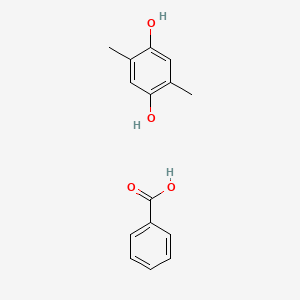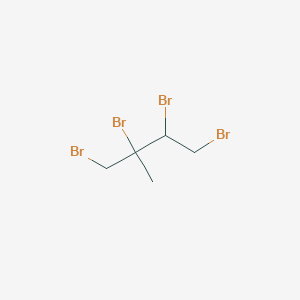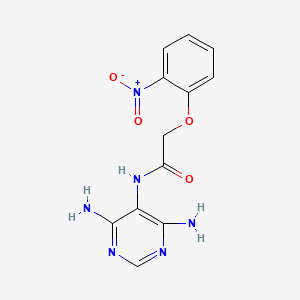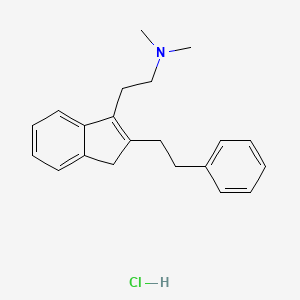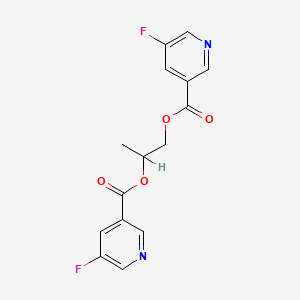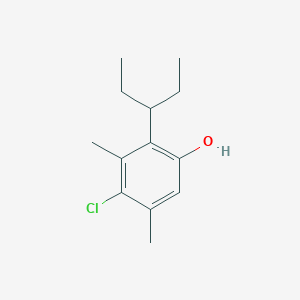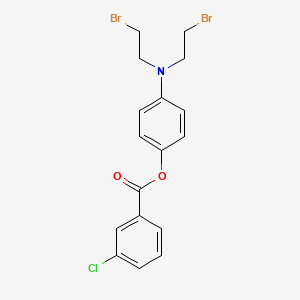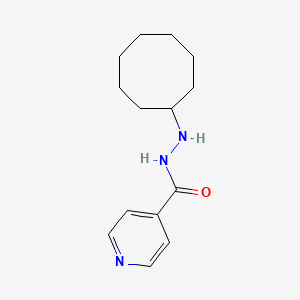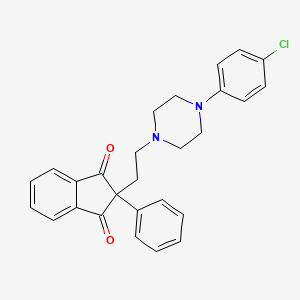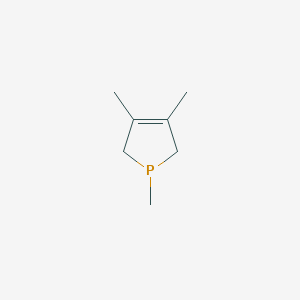
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole is a heterocyclic compound containing phosphorus It is characterized by a five-membered ring structure with three methyl groups attached to the carbon atoms and a phosphorus atom incorporated into the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3,4-trimethyl-1,3-butadiene with phosphorus trichloride in the presence of a base can yield the desired phosphole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert the phosphole to its corresponding phosphine derivative.
Substitution: The methyl groups on the phosphole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphole oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholes depending on the reagents used.
Applications De Recherche Scientifique
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and catalysts for various industrial processes
Mécanisme D'action
The mechanism by which 1,3,4-trimethyl-2,5-dihydro-1H-phosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-phospholene 1-oxide: Similar in structure but with different substitution patterns.
2,5-Dihydro-3-methyl-1-phenyl-1-oxide: Another phosphole derivative with a phenyl group instead of methyl groups.
Uniqueness
1,3,4-Trimethyl-2,5-dihydro-1H-phosphole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
14410-05-0 |
|---|---|
Formule moléculaire |
C7H13P |
Poids moléculaire |
128.15 g/mol |
Nom IUPAC |
1,3,4-trimethyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C7H13P/c1-6-4-8(3)5-7(6)2/h4-5H2,1-3H3 |
Clé InChI |
QRMJYIOJSLMVLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CP(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


